molecular formula C17H14Cl2N2O4 B1621906 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid CAS No. 220088-44-8

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

Cat. No. B1621906
M. Wt: 381.2 g/mol
InChI Key: ZQWNBRWRPDCOPU-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid, also known by its chemical formula C₁₈H₁₄Cl₂N₂O₅ , is a synthetic compound with intriguing properties. Its structure combines a hydrazone moiety, chlorinated aromatic rings, and an unsaturated carboxylic acid.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4-chlorophenylhydrazine with 4-methoxyphenacyl bromide. Subsequent cyclization and chlorination yield the final product. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The molecular structure reveals a central but-2-enoic acid backbone, flanked by a 4-methoxyphenoxy group and a 4-chlorophenylhydrazone. The chlorine atoms confer reactivity, while the methoxy group enhances solubility. The hydrazone linkage suggests potential biological activity.



Chemical Reactions Analysis

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid participates in several chemical reactions:



  • Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions.

  • Arylation : The chlorophenyl group can be further functionalized via arylation reactions.

  • Reduction : The hydrazone moiety may be reduced to yield secondary amines.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150-160°C.

  • Solubility : Moderately soluble in organic solvents (e.g., dichloromethane, acetone).

  • Color : Pale yellow crystalline solid.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Limited data available; handle with caution.

  • Irritant : May cause skin and eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination.


Future Directions


  • Biological Activity : Investigate its potential as an anticancer or anti-inflammatory agent.

  • Derivatives : Synthesize analogs to explore structure-activity relationships.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

3-chloro-4-[(4-chlorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-24-13-6-8-14(9-7-13)25-16(17(22)23)15(19)10-20-21-12-4-2-11(18)3-5-12/h2-10,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWNBRWRPDCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=C(C=NNC2=CC=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396707
Record name 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

CAS RN

220088-44-8
Record name 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
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3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
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3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
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3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
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3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
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3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

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